molecular formula C8H15ClN2O B2447716 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride CAS No. 2490435-84-0

5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride

Cat. No.: B2447716
CAS No.: 2490435-84-0
M. Wt: 190.67
InChI Key: XXEUNQGRXDNDHW-UHFFFAOYSA-N
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Description

5-Amino-3-azabicyclo[331]nonan-2-one;hydrochloride is a bicyclic compound with a unique structure that includes an amino group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride typically involves the reaction of a suitable bicyclic precursor with an amine source under controlled conditions. One common method involves the use of dichloromethane as a solvent and triethylamine as a base. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted amines .

Scientific Research Applications

5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity, including antiprotozoal properties.

    Medicine: Investigated for its potential use in drug development, particularly for treating diseases caused by protozoan parasites.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride exerts its effects involves interactions with specific molecular targets. For example, its antiprotozoal activity is believed to result from the inhibition of key enzymes in the protozoan metabolic pathways. The compound may also interact with cellular membranes, disrupting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride is unique due to its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c9-8-3-1-2-6(4-8)7(11)10-5-8;/h6H,1-5,9H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEUNQGRXDNDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)(CNC2=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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